4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
Description
Properties
IUPAC Name |
4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-8-1-6-11-12(7-8)18-13(16-11)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTDDPOWJRRPQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC3=C(S2)C=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiourea Derivatives
The 6-fluoro-1,3-benzothiazole moiety is typically synthesized via cyclization of thiourea intermediates derived from substituted anilines. For example, 3-chloro-4-fluoroaniline undergoes reaction with thiophosgene or ammonium thiocyanate in acidic conditions to form 2-aminobenzothiazoles. This method achieves moderate yields (60–70%) but requires precise control of temperature and stoichiometry to avoid over-oxidation.
Reaction conditions :
-
Precursor : 3-Chloro-4-fluoroaniline (1.0 equiv)
-
Thiocarbonyl source : Thiourea (1.2 equiv)
-
Solvent : Ethanol/water (3:1 v/v)
-
Catalyst : Concentrated HCl (2 drops)
The resulting 2-amino-6-fluoro-1,3-benzothiazole is characterized by distinct IR absorptions at 1,560 cm (C=N stretch) and 1,160 cm (C-S bond). -NMR spectra show aromatic proton resonances at δ 6.7–7.5 ppm and a singlet for the NH group at δ 4.1 ppm.
Functionalization of the Benzothiazole Amine
Schiff Base Formation and Azetidinone Cyclization
The 2-amino group on the benzothiazole ring is condensed with carbonyl compounds to form Schiff bases, which are subsequently cyclized to β-lactam (azetidinone) derivatives. For instance, reaction with 3-methyl-1-phenyl-5-pyrazolone in 1,4-dioxane yields a Schiff base intermediate, which is treated with chloroacetyl chloride and triethylamine to form azetidinones.
Key steps :
-
Schiff base synthesis :
-
Azetidinone cyclization :
Coupling with Cyclohexanol Derivatives
Nucleophilic Substitution with Cyclohexanol Epoxides
The azetidinone intermediate is reacted with 4-aminocyclohexanol under basic conditions to form the target compound. This step involves nucleophilic attack by the cyclohexanol amine on the β-lactam carbonyl, followed by ring opening and re-amination.
Optimized protocol :
-
Reactants : Azetidinone derivative (1.0 equiv), 4-aminocyclohexanol (1.5 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (2.0 equiv)
-
Temperature : 100°C for 12 hours
Reductive Amination Approach
Direct Coupling via Borane-Tetrahydrofuran Complex
An alternative route involves reductive amination between 6-fluoro-1,3-benzothiazol-2-amine and 4-oxocyclohexanol using BH-THF as a reducing agent. This one-pot method avoids intermediate isolation but requires strict anhydrous conditions.
Procedure :
-
Imine formation :
-
Reactants : Benzothiazole amine (1.0 equiv), 4-oxocyclohexanol (1.2 equiv)
-
Solvent : Methanol
-
Catalyst : Acetic acid (0.5 equiv)
-
Conditions : Stirred at room temperature for 4 hours.
-
-
Reduction :
Analytical Validation and Spectral Data
Infrared Spectroscopy
The target compound exhibits characteristic IR peaks:
1H^1\text{H}1H-NMR Analysis
-
Aromatic protons : δ 6.7–7.5 ppm (benzothiazole and pyrazolone rings)
-
Cyclohexanol protons : δ 3.8–4.2 ppm (hydroxyl-bearing methine)
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Azetidinone cyclization | 58–62 | 24–36 hours | High regioselectivity |
| Reductive amination | 65–70 | 6–8 hours | One-pot synthesis |
Chemical Reactions Analysis
Types of Reactions
4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce an amine .
Scientific Research Applications
The compound "4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol" is part of a broader class of benzothiazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the applications of this compound, particularly in scientific research, focusing on its potential therapeutic uses, mechanisms of action, and synthesis methods.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives against various pathogens. For instance, compounds containing the benzothiazole moiety have shown activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting lower minimum inhibitory concentrations (MICs) compared to standard treatments . The incorporation of cyclohexan-1-ol enhances solubility and bioavailability, making these compounds promising candidates for further development.
Anticancer Properties
Benzothiazole derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation . The specific derivative may interact with molecular targets such as kinases or transcription factors that are crucial for tumor growth.
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives are another area of interest. Studies suggest that these compounds can modulate inflammatory pathways by inhibiting cytokine production or blocking inflammatory mediators . This application is particularly relevant in the context of chronic inflammatory diseases where modulation of the immune response is beneficial.
Case Study 1: Antitubercular Activity
A recent study synthesized a series of benzothiazole derivatives and evaluated their antitubercular activity against Mtb strains. The results indicated that certain derivatives exhibited significant inhibition at low concentrations (IC50 values ranging from 0.08 to 0.32 µM), demonstrating the potential of these compounds as novel anti-TB agents .
Case Study 2: Anticancer Screening
Another investigation focused on evaluating the anticancer properties of various benzothiazole derivatives. The study found that specific compounds induced cell cycle arrest and apoptosis in human cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogues include:
Key Observations:
- Bioavailability: The cyclohexanol group in the target compound likely enhances aqueous solubility compared to hydrophobic styryl or aryl substituents in analogues like (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole .
- Electron Effects: Fluorine at position 6 (benzothiazole) vs.
- Functional Versatility: The amino-cyclohexanol moiety provides hydrogen-bonding capacity, distinguishing it from azide- or methoxy-bearing analogues, which are more suited for click chemistry or fluorescence applications .
Pharmacological and Physicochemical Data
Limited direct data exist for the target compound. However, inferences can be drawn from related benzothiazoles:
- LogP: Fluorinated benzothiazoles typically exhibit LogP values between 2.5–4.0; the cyclohexanol group may reduce LogP (improved hydrophilicity) compared to styryl derivatives (LogP ~4.5) .
- Metabolic Stability : Fluorine at position 6 may slow oxidative metabolism, as seen in other fluorinated heterocycles .
Crystallographic and Structural Validation
The SHELX software suite has been instrumental in resolving structures of benzothiazole derivatives, including validation of bond lengths, angles, and torsional parameters . For example, the cyclohexanol moiety’s chair conformation and benzothiazole planarity could be confirmed via SHELXL refinement .
Biological Activity
4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a benzothiazole moiety. This article explores its biological activity, synthesizing findings from various research studies and relevant literature.
Chemical Structure and Properties
The molecular structure of 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be represented as follows:
- Molecular Formula : CHFNS
- Molecular Weight : 240.30 g/mol
This compound is classified as a heterocyclic aromatic amine, which contributes to its reactivity and biological activity.
Research indicates that compounds similar to 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol may interact with specific biological targets such as enzymes or receptors involved in disease processes. The benzothiazole ring is known for its ability to inhibit certain metabolic pathways, which can be crucial in the treatment of diseases like cancer and infections.
Biological Activity
The biological activities of this compound have been investigated through various studies, focusing on its potential as an anticancer agent and its effects on microbial metabolism.
Anticancer Activity
In a study assessing the cytotoxic effects of benzothiazole derivatives, it was found that compounds with similar structures exhibited significant inhibition of cancer cell proliferation. The mechanism involves the disruption of cellular signaling pathways crucial for tumor growth.
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of benzothiazole derivatives. Compounds containing the benzothiazole moiety have shown promising results against various bacterial strains, suggesting that 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol may also possess similar antimicrobial effects .
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives, including:
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Data Tables
Q & A
Q. What synthetic routes are recommended for 4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling a fluorinated benzothiazole precursor with a cyclohexanol derivative. A validated approach includes using Vilsmeier-Haack reagent (DMF/POCl₃) to facilitate formylation or cyclization steps, as demonstrated in analogous benzothiazole syntheses . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Maintain 60–65°C to avoid side reactions while ensuring completion.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity products .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the benzothiazole ring appear at δ 6.9–8.3 ppm, while cyclohexanol protons resonate near δ 4.11 ppm (NH) .
- IR spectroscopy : Peaks at ~1611 cm⁻¹ (C=N) and ~3533 cm⁻¹ (N-H) confirm functional groups .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., m/z 482.90 for related derivatives) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Answer: Initial screening should prioritize:
- Enzyme inhibition assays : Test against targets like HIV-1 protease or cancer-associated kinases, given benzothiazoles' known antitumor and antiviral activities .
- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency (IC₅₀ values).
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational methods like molecular docking elucidate its mechanism of action?
Answer:
- Docking simulations : Tools like AutoDock Vina model ligand-receptor interactions. For example, the fluorobenzothiazole moiety may bind to hydrophobic pockets in kinase domains, as seen in analogous compounds .
- MD simulations : Assess binding stability over time (e.g., RMSD plots) .
- QSAR studies : Correlate substituent effects (e.g., fluoro vs. chloro groups) with bioactivity .
Q. How to resolve contradictions in reported biological activities across studies?
Answer:
- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., cell line, assay protocol). For instance, fluorinated derivatives often show enhanced activity over chlorinated analogs due to electronegativity .
- Structural tweaks : Modify the cyclohexanol substituent to test steric/electronic effects on binding.
- Dose-response validation : Replicate conflicting studies with rigorous controls to isolate variables (e.g., solvent effects) .
Q. What strategies are effective in studying its pharmacokinetics and metabolic stability?
Answer:
- In vitro ADME : Use liver microsomes to assess metabolic pathways (e.g., cytochrome P450 oxidation).
- Plasma stability assays : Monitor degradation in simulated physiological conditions (pH 7.4, 37°C) .
- LC-MS/MS quantification : Detect metabolites in biological matrices (e.g., hydroxylated or glucuronidated derivatives) .
Q. How does the compound’s stereochemistry influence its biological activity?
Answer:
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
- Stereospecific assays : Compare IC₅₀ values of individual enantiomers. For example, (R)-configurations may enhance kinase inhibition due to spatial compatibility with ATP-binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
